molecular formula C7H5BF5K B13486653 Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate

Cat. No.: B13486653
M. Wt: 234.02 g/mol
InChI Key: PILOWZJLYWOCQN-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H5BF5K

Molecular Weight

234.02 g/mol

IUPAC Name

potassium;(2,3-difluoro-4-methylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H5BF5.K/c1-4-2-3-5(8(11,12)13)7(10)6(4)9;/h2-3H,1H3;/q-1;+1

InChI Key

PILOWZJLYWOCQN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C=C1)C)F)F)(F)(F)F.[K+]

Origin of Product

United States

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